molecular formula C9H9NO4 B3154440 2-(2-nitrophenyl)propanoic Acid CAS No. 77656-96-3

2-(2-nitrophenyl)propanoic Acid

Cat. No. B3154440
CAS RN: 77656-96-3
M. Wt: 195.17 g/mol
InChI Key: BCYIUCVPTJDUPV-UHFFFAOYSA-N
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Description

“2-(2-nitrophenyl)propanoic Acid” is a chemical compound with the molecular formula C9H9NO4 . It is related to 3-(2-nitrophenyl)propanoic acid, which has a molecular weight of 195.17 .


Synthesis Analysis

The synthesis of compounds similar to “2-(2-nitrophenyl)propanoic Acid” has been reported in the literature. For instance, aromatic polyamides containing carboxyvinyl bonds in the main chain were synthesized by self-condensation from β-(2-,3-,4-aminophenyl)propenoic acid using the phosphorylation method .


Molecular Structure Analysis

The molecular structure of “2-(2-nitrophenyl)propanoic Acid” consists of a propanoic acid group attached to a 2-nitrophenyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Enantioseparation and Substituent Effects

The enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including variants like 2-(2-nitrophenyl)propanoic acid, has been studied using high-speed countercurrent chromatography. This research explores the influence of different substituents on enantiorecognition and provides insights into the relationship between enantioseparation factors and substituents on the benzene ring. The findings can have implications for understanding stereochemistry in various chemical reactions (Tong et al., 2016).

Elimination Reaction Studies

The elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid has been investigated under weak basic conditions. This research provides valuable information about the reaction mechanism and the products formed, such as 3-nitrophenyl-acetylene, contributing to a better understanding of organic reaction processes (Chu Wen-yi, 2011).

Peptide Synthesis Intermediates

2-Nitrophenyl esters, including compounds similar to 2-(2-nitrophenyl)propanoic acid, have been studied for their role as intermediates in peptide synthesis. The specific molecular and crystal structures of these compounds suggest a peculiar conformation, impacting the chemistry of ortho-nitrophenyl esters in peptide synthesis (Crisma & Toniolo, 2002).

Synthesis of Tryptophan Precursors

Research has been conducted on the transformation of 2-(2-nitrophenyl)-1,3-propanediol into various compounds, including a potent tryptophan precursor. This highlights the role of 2-(2-nitrophenyl)propanoic acid derivatives in synthesizing important biological molecules (Tanaka et al., 1989).

Synthesis and Biological Evaluation

A series of novel compounds, including those derived from 2-(2-nitrophenyl)propanoic acid, have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Subudhi & Sahoo, 2011).

Organotin(IV) Derivatives Synthesis

Organotin(IV) derivatives of 3-[N-(4-nitrophenyl)-amido] propanoic acid have been synthesized, showcasing their potential in various biological applications. This research provides insights into the bonding, coordination behavior, and biological activity of these complexes, expanding our understanding of organometallic chemistry (Shahid et al., 2006).

properties

IUPAC Name

2-(2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(9(11)12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYIUCVPTJDUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenyl)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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